molecular formula C13H12N2O4 B2634183 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid CAS No. 1286724-41-1

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No. B2634183
CAS RN: 1286724-41-1
M. Wt: 260.249
InChI Key: RRDLGCHGHMPJCZ-UHFFFAOYSA-N
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Description

The compound is a derivative of methoxyphenylacetic acid . Methoxyphenylacetic acid is a type of phenolic acid, which is a class of aromatic acids widely distributed in nature .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-methoxyphenols derivatives, have been synthesized and characterized using techniques like 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .

Scientific Research Applications

Alzheimer's Disease Research

Research has identified novel pyridazinone derivatives as butyrylcholinesterase inhibitors, which could be promising for Alzheimer's disease treatment. Compounds with the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold showed significant inhibitory activity, indicating their importance in designing selective butyrylcholinesterase inhibitors (Dundar et al., 2019).

Chemical Synthesis and Modifications

  • A study on the identification of hydroxycinnamic acid-Maillard reaction products in low-moisture baking model systems discovered pyrazinone-type Maillard products. This insight could have implications for food chemistry and the understanding of Maillard reactions (Jiang et al., 2009).
  • Thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid were synthesized and proposed for future antibacterial activity studies. This work underlines the versatility of the core structure for developing potential antimicrobial agents (Čačić et al., 2009).

Neurological and Anticonvulsant Activity

New pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anticonvulsant and neurotoxicity effects. Some compounds demonstrated significant activity at low doses, suggesting their potential in developing anticonvulsant medications (Shaquiquzzaman et al., 2012).

Organic Synthesis Techniques

Unusual formation of the 1,2,4-oxadiazine core through the reaction of amidoximes with maleic or fumaric esters has been explored. This method provides a straightforward approach to synthesizing derivatives with functionalizable groups, useful in various chemical synthesis applications (Presnukhina et al., 2022).

Antimicrobial and Anticancer Properties

  • The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed that these compounds exhibit significant antimicrobial activities, highlighting their potential as antimicrobial agents (Noolvi et al., 2016).
  • A study on the synthesis of new 3(2h)-one pyridazinone derivatives aimed at anticancer activity demonstrated the potential of these compounds as antioxidants and explored their molecular docking studies for anticancer applications (Mehvish & Kumar, 2022).

properties

IUPAC Name

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-11-5-3-2-4-9(11)10-6-7-12(16)15(14-10)8-13(17)18/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDLGCHGHMPJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid

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